molecular formula C11H9FN4O3 B3746411 N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B3746411
M. Wt: 264.21 g/mol
InChI Key: GZOKRJIJPOWZGB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as FNPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FNPA is a pyrazole-based compound that has been shown to exhibit promising pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of FNPA is not fully understood. However, it has been suggested that its pharmacological activities may be due to its ability to modulate the levels of various neurotransmitters and inflammatory mediators in the body. FNPA has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FNPA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic activities, making it a promising candidate for the development of drugs to treat inflammatory and pain-related diseases. FNPA has also been shown to possess anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, FNPA has been shown to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

FNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied for its pharmacological activities, making it a well-established compound in the field of medicinal chemistry. However, there are also limitations associated with the use of FNPA in lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, its pharmacological activities may be dose-dependent, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the research on FNPA. One potential direction is the development of new compounds based on the FNPA scaffold with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of FNPA and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of FNPA and its analogs may also be an area of future research.

Scientific Research Applications

FNPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of drugs to treat various diseases. FNPA has also been studied for its potential use as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c12-9-3-1-2-4-10(9)14-11(17)7-15-6-8(5-13-15)16(18)19/h1-6H,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKRJIJPOWZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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